4-(2,3-Dimethylanilino)-4-methylpentan-2-one
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Overview
Description
4-(2,3-Dimethylanilino)-4-methylpentan-2-one is an organic compound that belongs to the class of anilines It is characterized by the presence of a dimethylanilino group attached to a methylpentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethylanilino)-4-methylpentan-2-one typically involves the reaction of 2,3-dimethylaniline with a suitable ketone. One common method is the Friedel-Crafts acylation, where 2,3-dimethylaniline reacts with 4-methylpentan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of nickel catalysts in hydrogenation reactions is also common in industrial processes .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dimethylanilino)-4-methylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents such as halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-(2,3-Dimethylanilino)-4-methylpentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethylanilino)-4-methylpentan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylaniline: A precursor in the synthesis of 4-(2,3-Dimethylanilino)-4-methylpentan-2-one.
4-Methylpentan-2-one: Another precursor used in the synthesis.
1,3,4-Oxadiazole Derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
This compound is unique due to the presence of both the dimethylanilino group and the methylpentanone backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
88169-08-8 |
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Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
4-(2,3-dimethylanilino)-4-methylpentan-2-one |
InChI |
InChI=1S/C14H21NO/c1-10-7-6-8-13(12(10)3)15-14(4,5)9-11(2)16/h6-8,15H,9H2,1-5H3 |
InChI Key |
BTGZMFPAHPEXOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(C)(C)CC(=O)C)C |
Origin of Product |
United States |
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